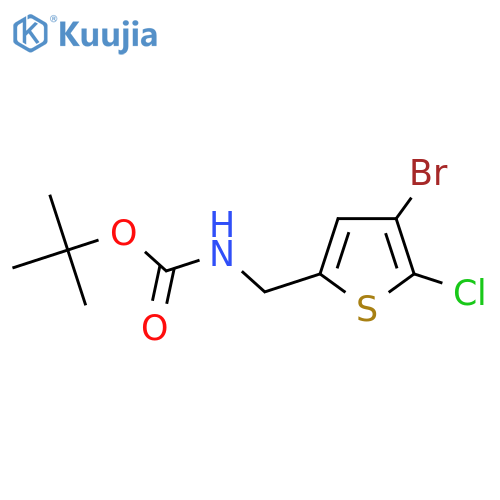Cas no 2680832-14-6 (tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate)

2680832-14-6 structure
商品名:tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate
tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28294913
- tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate
- 2680832-14-6
- tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate
-
- インチ: 1S/C10H13BrClNO2S/c1-10(2,3)15-9(14)13-5-6-4-7(11)8(12)16-6/h4H,5H2,1-3H3,(H,13,14)
- InChIKey: JLLPGBMZFKIWAL-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(SC(=C1)CNC(=O)OC(C)(C)C)Cl
計算された属性
- せいみつぶんしりょう: 324.95389g/mol
- どういたいしつりょう: 324.95389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 66.6Ų
tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28294913-2.5g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 2.5g |
$2155.0 | 2025-03-19 | |
| Enamine | EN300-28294913-10.0g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 10.0g |
$4729.0 | 2025-03-19 | |
| Enamine | EN300-28294913-0.05g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 0.05g |
$924.0 | 2025-03-19 | |
| Enamine | EN300-28294913-0.25g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 0.25g |
$1012.0 | 2025-03-19 | |
| Enamine | EN300-28294913-5.0g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 5.0g |
$3189.0 | 2025-03-19 | |
| Enamine | EN300-28294913-0.5g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 0.5g |
$1056.0 | 2025-03-19 | |
| Enamine | EN300-28294913-5g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 5g |
$3189.0 | 2023-09-07 | ||
| Enamine | EN300-28294913-1.0g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 1.0g |
$1100.0 | 2025-03-19 | |
| Enamine | EN300-28294913-0.1g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 95.0% | 0.1g |
$968.0 | 2025-03-19 | |
| Enamine | EN300-28294913-1g |
tert-butyl N-[(4-bromo-5-chlorothiophen-2-yl)methyl]carbamate |
2680832-14-6 | 1g |
$1100.0 | 2023-09-07 |
tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate 関連文献
-
1. Water
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
2680832-14-6 (tert-butyl N-(4-bromo-5-chlorothiophen-2-yl)methylcarbamate) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
